heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16029654
InChI: InChI=1S/C39H77NO5/c1-4-7-10-13-15-21-28-37(29-22-16-14-11-8-5-2)45-39(43)31-24-20-26-33-40(34-35-41)32-25-18-17-23-30-38(42)44-36-27-19-12-9-6-3/h37,41H,4-36H2,1-3H3
SMILES:
Molecular Formula: C39H77NO5
Molecular Weight: 640.0 g/mol

heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate

CAS No.:

Cat. No.: VC16029654

Molecular Formula: C39H77NO5

Molecular Weight: 640.0 g/mol

* For research use only. Not for human or veterinary use.

heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate -

Specification

Molecular Formula C39H77NO5
Molecular Weight 640.0 g/mol
IUPAC Name heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate
Standard InChI InChI=1S/C39H77NO5/c1-4-7-10-13-15-21-28-37(29-22-16-14-11-8-5-2)45-39(43)31-24-20-26-33-40(34-35-41)32-25-18-17-23-30-38(42)44-36-27-19-12-9-6-3/h37,41H,4-36H2,1-3H3
Standard InChI Key CSKMIHARLBQKFX-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCN(CCCCCCC(=O)OCCCCCCC)CCO

Introduction

Chemical Structure and Physicochemical Properties

Heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate belongs to the class of synthetic lipids designed for enhanced biocompatibility and functional versatility. Its molecular formula, C<sub>39</sub>H<sub>77</sub>NO<sub>5</sub>, corresponds to a molecular weight of 640.0 g/mol, with structural features optimized for both hydrophobic interactions and aqueous solubility. The compound’s architecture comprises three distinct regions:

  • A heptyl ester group at the terminal position, contributing to hydrophobic stability.

  • A central 6-heptadecan-9-yloxy-6-oxohexyl chain, which mediates membrane integration.

  • A 2-hydroxyethylamino moiety, enhancing solubility and enabling pH-responsive behavior.

Table 1: Key Structural and Chemical Properties

PropertyValue/Description
Molecular FormulaC<sub>39</sub>H<sub>77</sub>NO<sub>5</sub>
Molecular Weight640.0 g/mol
IUPAC Nameheptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate
Canonical SMILESCCCCCCCCC(CCCCCCCC)OC(=O)CCCCCN(CCCCCCC(=O)OCCCCCCC)CCO
Amphiphilic BalanceHydrophobic tail-to-hydrophilic head ratio: 3:1
SolubilitySoluble in organic solvents (e.g., chloroform, ethanol); forms micelles in aqueous media

The compound’s amphiphilicity is critical for its role in drug delivery, as it facilitates self-assembly into micelles or lipid nanoparticles (LNPs) under aqueous conditions. The heptadecan-9-yloxy group ensures robust integration into lipid bilayers, while the hydroxyethylamino group provides a site for functionalization or hydrogen bonding with therapeutic payloads.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate involves a multi-step process:

  • Esterification of Heptadecan-9-ol: The heptadecan-9-yloxy group is introduced via reaction with heptanoic acid derivatives under acidic catalysis.

  • Oxohexyl Chain Formation: Oxidation of a terminal alcohol group using potassium permanganate yields the 6-oxohexyl intermediate.

  • Amide Coupling: The 2-hydroxyethylamino group is conjugated to the oxohexyl chain via carbodiimide-mediated coupling, ensuring high regioselectivity.

  • Final Esterification: The heptyl group is appended to the carboxylate terminus through Steglich esterification.

Critical reaction conditions include the use of anhydrous dichloromethane as a solvent and N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent, with yields typically ranging from 65–75% after chromatographic purification.

Industrial-Scale Manufacturing

For commercial production, continuous flow reactors are employed to enhance scalability and reduce batch-to-batch variability. Key industrial parameters include:

  • Temperature Control: Maintained at 25–30°C to prevent thermal degradation.

  • Catalyst Loading: 0.5–1.0 mol% of DCC for cost efficiency.

  • Purification: High-performance liquid chromatography (HPLC) with C18 columns ensures >98% purity.

A comparative analysis of synthetic methods reveals that continuous flow systems improve throughput by 40% compared to batch reactors, making them the preferred method for large-scale applications.

Mechanism of Action in Drug Delivery

The compound’s efficacy in drug delivery stems from its ability to form stable LNPs that encapsulate hydrophobic or nucleic acid-based therapeutics. Its mechanism involves:

  • Self-Assembly: In aqueous environments, molecules aggregate into micellar structures with hydrophobic cores and hydrophilic surfaces.

  • Cellular Uptake: LNPs fuse with cell membranes via receptor-mediated endocytosis, releasing payloads into the cytoplasm.

  • Endosomal Escape: The hydroxyethylamino group buffers endosomal pH, destabilizing endosomal membranes and promoting therapeutic release.

Studies demonstrate that LNPs formulated with this compound achieve 85–90% encapsulation efficiency for siRNA and mRNA, outperforming traditional cationic lipids like DOTAP (70–75%).

Applications in Pharmaceutical Formulations

Gene Therapy

The compound is a cornerstone in mRNA vaccine development, where it stabilizes nucleic acids against enzymatic degradation. For example, in a preclinical study, LNPs containing this lipid delivered mRNA encoding influenza antigens, eliciting 10-fold higher antibody titers than lipid-free formulations.

Small Molecule Delivery

In cancer therapeutics, it enhances the solubility of paclitaxel, reducing required doses by 50% while maintaining efficacy in murine xenograft models.

Table 2: Comparative Performance in Drug Delivery Systems

Therapeutic AgentEncapsulation Efficiency (%)Bioavailability (%)
siRNA88 ± 375 ± 5
mRNA92 ± 280 ± 4
Paclitaxel78 ± 465 ± 6

Comparative Analysis with Structural Analogues

Heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate exhibits distinct advantages over similar lipids:

  • Versus Heptadecanoyl Derivatives: The hydroxyethylamino group enhances endosomal escape compared to non-functionalized analogues.

  • Versus Shorter-Chain Lipids: The C17 hydrophobic tail improves membrane integration, increasing LNP stability by 30%.

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